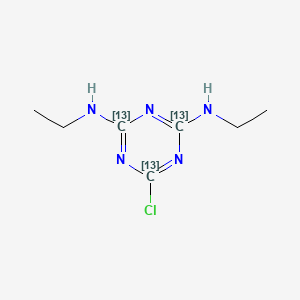
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of chlorine and diethyl groups attached to the triazine ring, as well as isotopic labeling with carbon-13 at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with diethylamine groups. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled cyanuric chloride as the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and chlorides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced amines.
Hydrolysis: Products include amines and chlorides.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Propazine: Another herbicide with a triazine core and different substituents.
Simazine: A triazine herbicide with different functional groups.
Uniqueness
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is unique due to its specific isotopic labeling with carbon-13, which makes it useful for tracing studies and understanding reaction mechanisms. Its specific substituents also confer unique chemical and biological properties compared to other triazine compounds.
Eigenschaften
Molekularformel |
C7H12ClN5 |
|---|---|
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+1,6+1,7+1 |
InChI-Schlüssel |
ODCWYMIRDDJXKW-SVFBATFISA-N |
Isomerische SMILES |
CCN[13C]1=N[13C](=N[13C](=N1)Cl)NCC |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


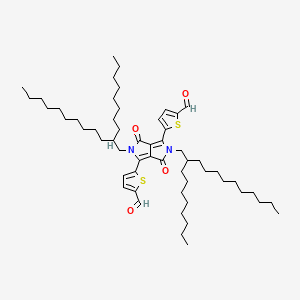
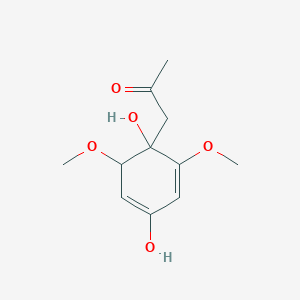
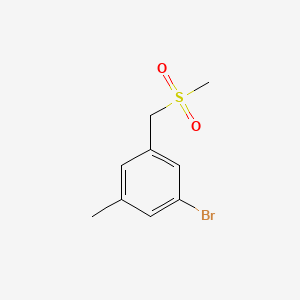
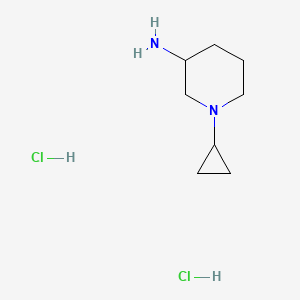
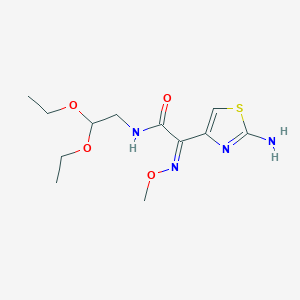
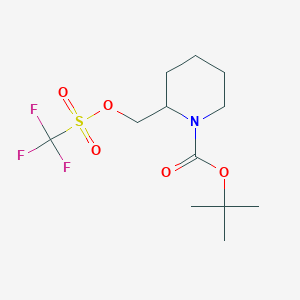
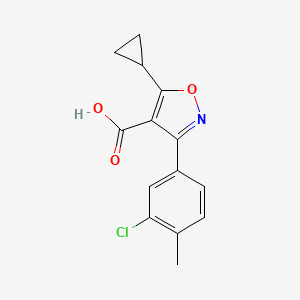

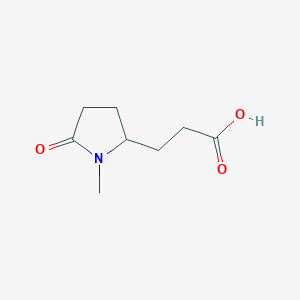
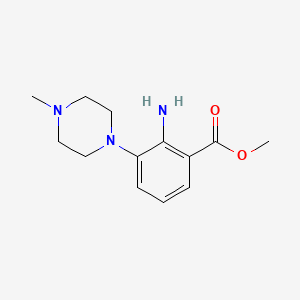

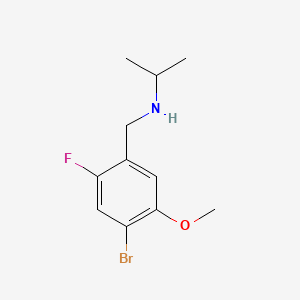
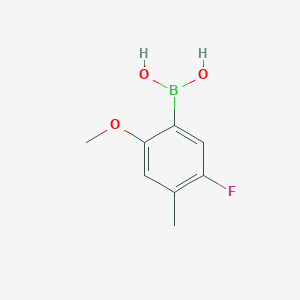
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
